XLogP3 Lipophilicity Profile of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid Compared to Unsubstituted Phenyl Analog
The 4-methyl substitution on the aryl ring of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-65-5) confers a computed XLogP3-AA value of -0.6, reflecting a specific degree of lipophilicity that is intermediate between the more polar unsubstituted phenyl analog and the more lipophilic halogenated derivatives [1]. This quantitative difference directly impacts membrane permeability and CNS penetration potential in arylpiperazine series, as lipophilicity is a critical determinant of blood-brain barrier (BBB) permeation for CNS-targeted compounds [2].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | -0.6 |
| Comparator Or Baseline | 3-(4-Phenylpiperazin-1-yl)propanoic acid (CAS 124078-87-1): XLogP3 ≈ -1.1 (estimated from PubChem data for analogous phenylpiperazine carboxylic acid) |
| Quantified Difference | Δ XLogP3 ≈ +0.5 (Target compound is approximately 0.5 log units more lipophilic than the unsubstituted phenyl analog) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
This specific XLogP3 value of -0.6 positions the compound within a favorable lipophilicity window (typically XLogP 0-3) for CNS drug candidates, offering a quantifiable differentiation from both more polar and more lipophilic analogs that may exhibit suboptimal BBB penetration or increased off-target binding [2].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 417138, 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/417138. Accessed 19 Apr 2026. View Source
- [2] Li, Z., et al. Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. ACS Medicinal Chemistry Letters. DOI: 10.1021/ml300028b. View Source
